molecular formula C20H18N2O5 B2917332 (E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301340-06-7

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No. B2917332
CAS RN: 301340-06-7
M. Wt: 366.373
InChI Key: DTMRLEUWJBNUQT-NTCAYCPXSA-N
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Description

“(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with a complex structure. It contains a cyclohexyl group, a cyano group, a furan ring, and a nitrophenyl group . This compound is related to “(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate”, which is offered by some chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing derivatives of 4-alkenyl- and imino functionalized pyrazoles involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. For example, IR and 1H NMR spectra can provide information about the functional groups present in the molecule . The existence of a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes was determined, and the quantitative ratio of geometric isomers was determined using 1H NMR spectroscopy data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For example, it likely has a high molecular weight due to the presence of multiple functional groups . More specific properties, such as melting point and IR spectra, can be determined experimentally .

Scientific Research Applications

1. Synthesis of Derivatives for Bioactive Compounds

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is used in the synthesis of various bioactive compounds. This includes its use in the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are considered useful building blocks for β-peptides (Masesane & Steel, 2004).

2. Intermediate in Synthesis of Anti-inflammatory Agents

The compound serves as an intermediate in the synthesis of anti-inflammatory agents. A study demonstrated the preparation of a series of 6-aroyl-4-oxohexanoic acids using substituted 3-(2-furyl)acrylophenones, which are closely related to the structure of this compound (Short & Rockwood, 1969).

3. Development of Kinase Inhibitors

This compound is also involved in the synthesis of intermediates for aurora 2 kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach is used to create these intermediates, showcasing the compound's versatility in medicinal chemistry (Xu et al., 2015).

4. Corrosion Inhibition

Research has explored its derivatives' impact as corrosion inhibitors. A study on synthetic acrylamide derivatives related to this compound showed significant corrosion inhibition on copper in nitric acid solutions (Abu-Rayyan et al., 2022).

5. Application in 3D Printing

Derivatives of this compound have been investigated for use as photoinitiators in 3D printing, showcasing its potential in advanced manufacturing technologies (Xu et al., 2020).

6. Photopolymerization Studies

Its role in photopolymerization, an essential process in materials science, has been studied. This includes its utilization in the polymerization of acrylates, indicating its importance in the field of polymer chemistry (Heatley, Lovell, & Yamashita, 1998).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. Given the antimicrobial activity of similar compounds , this compound could be investigated for potential use in the development of new antimicrobial agents.

properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c21-13-15(20(23)27-17-4-2-1-3-5-17)12-18-10-11-19(26-18)14-6-8-16(9-7-14)22(24)25/h6-12,17H,1-5H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRLEUWJBNUQT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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